molecular formula C10H12ClNO B1660105 N-(4-chlorophenyl)butanamide CAS No. 7160-18-1

N-(4-chlorophenyl)butanamide

Cat. No.: B1660105
CAS No.: 7160-18-1
M. Wt: 197.66 g/mol
InChI Key: KINKZCOYBAAOBR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)butanamide is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7160-18-1

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

N-(4-chlorophenyl)butanamide

InChI

InChI=1S/C10H12ClNO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3,(H,12,13)

InChI Key

KINKZCOYBAAOBR-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)Cl

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)Cl

Other CAS No.

7160-18-1

Origin of Product

United States

Contextualization Within the Butanamide Chemical Class

N-(4-chlorophenyl)butanamide belongs to the butanamide class of organic compounds, which are structurally derived from butanoic acid. ontosight.ai Butanamides are characterized by a four-carbon chain attached to an amide group. The fundamental structure of butanamide, also known as butyramide, is a white solid that is soluble in water and ethanol. wikipedia.org

The butanamide backbone serves as a versatile scaffold in medicinal chemistry. cymitquimica.com Derivatives of butanamide have shown a range of biological activities, including potential as anticonvulsants and inhibitors of histone deacetylases, which are enzymes that play a crucial role in cell proliferation and differentiation. wikipedia.org The chemical properties of butanamides can be significantly altered by substituting different functional groups onto the butanamide structure, leading to a wide array of compounds with diverse physical and biological characteristics. chemeo.comchemeo.com

Below is an interactive table detailing some key properties of butanamide and a related derivative.

PropertyButanamideN,N-diheptyl-butanamide
Molecular FormulaC4H9NOC18H37NO
Molecular Weight87.12 g/mol 283.49 g/mol
Normal Boiling Point495.15 K677.55 K
Normal Melting Point388.15 K375.02 K
Source: chemeo.comchemeo.com

Significance of the 4 Chlorophenyl Moiety in Chemical Biology Research

The presence of a 4-chlorophenyl group significantly influences the chemical and biological properties of a molecule. solubilityofthings.com This moiety consists of a benzene (B151609) ring substituted with a chlorine atom at the fourth position. The chlorine atom is an electron-withdrawing group, which can affect the reactivity and electronic distribution of the entire molecule.

In the context of chemical biology, the 4-chlorophenyl group is often incorporated into drug candidates to enhance their properties. ontosight.ai For instance, it can increase the lipophilicity of a compound, which may improve its ability to cross biological membranes. ontosight.aiontosight.ai This structural feature is found in a variety of compounds being investigated for therapeutic purposes. For example, some molecules containing the 4-chlorophenyl group have been studied for their potential as antifungal agents, anticancer agents, and for their ability to inhibit enzymes like tubulin. nih.govsmolecule.comsmolecule.com The interaction of the 4-chlorophenyl group with biological targets, such as through pi-pi stacking or cation-pi interactions, can be crucial for the compound's biological activity. nih.gov

Overview of Current Research Trajectories and Academic Interest

General Synthetic Routes for this compound Frameworks

The formation of the amide bond in this compound is typically achieved through the reaction of an amine with a carboxylic acid derivative. The most conventional method involves the acylation of 4-chloroaniline (B138754) with butanoyl chloride or a related derivative.

Several synthetic strategies are available for the preparation of N-aryl amides, including this compound. A primary and straightforward method is the reaction between an acyl chloride and an amine. In this case, 4-chloroaniline is reacted with butanoyl chloride. chemguide.co.uk This reaction is often performed in the presence of a base to neutralize the hydrochloric acid that is formed. smolecule.com

Alternative and more advanced methods have been developed to synthesize N-aryl amides under various conditions:

Reductive Acylation: A selective and mild method involves the reaction of nitroarenes with acyl chlorides in the presence of iron dust as a reductant. rsc.org This allows for the synthesis of N-aryl amides directly from commercially available nitroarenes. rsc.org

Copper-Catalyzed Amidation: A ligand-free, copper-catalyzed method facilitates the ipso-amidation of arylboronic acids with nitriles, providing an efficient route to N-aryl amides. thieme-connect.com

Umpolung Amide Synthesis: This method involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple Brønsted base, to directly synthesize N-aryl amides. nih.gov

From Amidines: N-arylamides can be prepared through a hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines, which are themselves synthesized from amines and nitriles. mdpi.com

Micro-channel Reactors: Continuous flow micro-channel reactors have been used for the acylation of chloroaniline, offering stable temperature control and enhanced process safety. google.com

Synthetic Route Starting Materials Key Reagents/Catalysts Description Reference
Standard Acylation 4-chloroaniline, Butanoyl chlorideBase (e.g., triethylamine)Direct reaction of an amine with an acyl chloride to form the amide bond. chemguide.co.uksmolecule.com chemguide.co.uksmolecule.com
Fe-mediated Synthesis Nitroarenes, Acyl chloridesFe dustA selective and mild method for synthesizing N-aryl amides from nitroarenes in water. rsc.org rsc.org
Copper-Catalyzed Amidation Arylboronic acids, NitrilesCopper catalystA ligand-free, copper-catalyzed ipso-amidation that is highly efficient and economical. thieme-connect.com thieme-connect.com
Umpolung Amide Synthesis α-fluoronitroalkanes, N-aryl hydroxylaminesBrønsted base (e.g., Cs₂CO₃)Direct synthesis of N-aryl amides with potential for enantioselective reactions. nih.gov nih.gov
From Amidines Amidines (from amines and nitriles)Hypervalent iodine (e.g., PhINTs)Involves an aza-Hofmann-type rearrangement of amidines to form N-arylamides. mdpi.com mdpi.com

Derivatization Strategies for this compound Analogues

Derivatization of the parent this compound molecule is a key strategy for modulating its properties. Modifications can be introduced on the butanamide chain or the phenyl ring, and chiral elements can be incorporated to control stereochemistry.

The butanamide chain is a versatile scaffold for introducing various functional groups and structural motifs. Research has shown the incorporation of heterocyclic rings and other substituents at different positions along the chain.

For instance, a benzothiazole (B30560) group has been attached to the butanamide chain to create 4-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)butanamide. vulcanchem.com In other examples, an oxadiazole ring has been introduced via a thioether linkage to synthesize N-(5-chloro-2-methoxyphenyl)-4-(5-substitued-1,3,4-oxadiazol-2-ylthio)butanamide. researchgate.net The synthesis of N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide demonstrates the addition of a dichlorophenoxy group to the butanamide portion of the molecule. smolecule.com

The aromatic phenyl ring of this compound offers opportunities for substitution to create a diverse range of analogues. The electronic and steric properties of the molecule can be fine-tuned by introducing different substituents.

Examples of such modifications include the introduction of an amino group, as seen in the synthesis of N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide. smolecule.com Further complexity is achieved by incorporating heterocyclic structures. For example, derivatives have been synthesized where the butanamide nitrogen is part of an azetidinone ring, as in N-[3-Chloro-2-(4-Chlorophenyl)-4-oxazetidin-1-yl]-4-(1H-indole-3-yl) butanamide. ipinnovative.com

Derivative Modification on Butanamide Chain Modification on Phenyl Ring Reference
4-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)butanamideIntroduction of a benzothiazole ringNone vulcanchem.com
N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamideAddition of a 2,4-dichlorophenoxy groupAddition of an amino group at the 3-position smolecule.com
N-(5-chloro-2-methoxyphenyl)-4-(5-substitued-1,3,4-oxadiazol-2-ylthio)butanamideIntroduction of a substituted oxadiazole ring via a thioether linkageAddition of a methoxy (B1213986) group at the 2-position and shifting of the chloro group to the 5-position researchgate.net
N-[3-Chloro-2-(4-Chlorophenyl)-4-oxazetidin-1-yl]-4-(1H-indole-3-yl) butanamideThe amide nitrogen is part of an azetidinone (β-lactam) ring; an indole-3-yl group is attached to the butanoyl moiety.The N-phenyl group is replaced by a more complex azetidinone structure containing a 4-chlorophenyl substituent. ipinnovative.com

The introduction of chirality into butanamide derivatives is crucial for applications where stereochemistry plays a significant role. Chiral auxiliaries and stereoselective reactions are employed to control the three-dimensional arrangement of atoms.

One approach involves the aminolysis of chiral γ-butyrolactones. For example, (S)-3-(4-chlorophenyl)-γ-butyrolactone can be reacted with (R)-1-phenylethylamine to yield chiral butanamide diastereomers, such as (S)-3-(4-Chlorophenyl)-4-hydroxy-N-[(R)-1-phenylethyl]butanamide. scielo.org.mx This method allows for the synthesis of specific stereoisomers. scielo.org.mx

Another sophisticated example is the synthesis of octa-deuterated JD5037, a complex butanamide derivative. nih.govresearchgate.netnih.gov This synthesis starts from commercially available L-valine-d8, a stable-isotope labeled chiral amino acid, to ensure the incorporation of specific stereocenters into the final molecule. nih.gov This highlights the use of chiral starting materials to achieve stereochemical control in multi-step syntheses. nih.gov

Advanced Analytical Techniques for Structural Elucidation in Research

The structural confirmation of this compound and its derivatives relies on a suite of advanced analytical techniques. Spectroscopic methods are indispensable for verifying the identity, purity, and detailed molecular structure of these synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. researchgate.net For instance, in the characterization of N-[3-Chloro-2-(4-Chlorophenyl)-4-oxazetidin-1-yl]-4-(1H-indole-3-yl) butanamide, the chemical shifts (δ) in the ¹H NMR spectrum are reported on the δ scale. ipinnovative.com Specific proton signals can confirm the presence of aromatic rings, alkyl chains, and NH protons. scielo.org.mx

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. Techniques like Electron Impact Mass Spectrometry (EIMS) and Low-Resolution Mass Spectrometry (LRMS) are commonly employed. researchgate.netnih.gov The molecular ion peak [M+] confirms the molecular formula of the synthesized compound. scielo.org.mx

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands confirm the presence of key structural features. For butanamide derivatives, significant peaks include the N-H stretching of the amide group (around 3257-3372 cm⁻¹), the C=O stretching of the amide carbonyl (around 1592-1638 cm⁻¹), and C-Cl stretching (around 755 cm⁻¹). ipinnovative.comscielo.org.mx

The combined use of these spectroscopic techniques provides comprehensive evidence for the successful synthesis and structural integrity of this compound and its analogues. researchgate.netipinnovative.com

X-ray Crystallography for Three-Dimensional Structure Determination

A relevant model is the crystal structure of 4-[(4-chlorophenyl)carbamoyl]butanoic acid. mdpi.com In this molecule, the backbone adopts an extended, all-trans configuration. mdpi.com However, there are twists at both the carboxylic acid and the phenyl ends of the molecule. mdpi.com A significant feature of its molecular packing is the formation of supramolecular tapes through hydrogen bonding between the carboxylic acid and amide groups. mdpi.com

Further insights can be drawn from the crystal structure of 2-(4-chlorophenyl)-3-methyl-N-(5-methylthiazol-2-yl)butanamide. nih.gov In this more complex molecule, the benzene (B151609) ring is planar, and the thiazole (B1198619) ring is also largely planar. nih.gov The dihedral angle between these two rings is approximately 54.76°. nih.gov Intermolecular N-H···N hydrogen bonds are observed, leading to the formation of hydrogen-bonded dimers. nih.gov

Based on these related structures, it can be inferred that the butanamide chain in this compound is likely to be relatively planar in an extended conformation. The 4-chlorophenyl group will be planar, with a degree of rotational freedom around the N-C bond. In the solid state, it is highly probable that intermolecular hydrogen bonds between the amide N-H and carbonyl oxygen atoms will play a crucial role in the crystal packing, likely forming chains or dimeric structures.

Table 1: Crystallographic Data for a Structurally Related Compound: 4-[(4-chlorophenyl)carbamoyl]butanoic acid mdpi.com

ParameterValue
Chemical FormulaC₁₁H₁₂ClNO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)24.2349(19)
b (Å)4.8027(5)
c (Å)9.7993(7)
β (°)96.863(7)
Volume (ų)1132.40(17)
Z4

Chromatographic Methods for Research Sample Purity and Analysis (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique well-suited for the purity analysis and quantification of this compound in various matrices. While a specific validated method for this compound is not widely published, methods for structurally similar compounds can be readily adapted.

For instance, LC-MS/MS methods have been developed for the analysis of other chlorinated aromatic compounds, such as triclocarban (B27905) (N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea) and various chlorophenols in environmental samples. nih.govunl.pt These methods typically employ reverse-phase chromatography with a C18 column to separate the analyte from matrix components. nih.gov

A typical LC-MS/MS method for this compound would involve the following:

Sample Preparation: Solid-phase extraction (SPE) can be used to concentrate the analyte from dilute solutions and remove interfering substances. nih.gov

Chromatography: A reverse-phase HPLC column, such as a C18 column, would be used with a gradient elution of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with an acidic modifier like formic acid to improve peak shape and ionization efficiency. nih.gov

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode would likely be effective for protonating the amide nitrogen. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) would be employed. lcms.cz In MS/MS, the protonated molecule [M+H]⁺ is selected as the precursor ion and then fragmented in a collision cell. The resulting product ions are then detected. This process, known as multiple reaction monitoring (MRM), provides high specificity. lcms.cz

A detailed LC-MS/MS method for the analysis of folate catabolites, including p-aminobenzoylglutamate (pABG) and its acetylated form, demonstrates the robust and sensitive nature of this technique for quantifying structurally related aromatic amines in biological matrices like serum. bevital.no This method utilizes stable isotope-labeled internal standards for accurate quantification and has been validated for linearity, precision, and accuracy. bevital.no A similar approach could be adopted for the rigorous analysis of this compound.

Table 2: Exemplary LC-MS/MS Parameters for Analysis of a Related Compound bevital.no

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
ElutionGradient
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Analysis ModeTandem Mass Spectrometry (MS/MS)
DetectionMultiple Reaction Monitoring (MRM)

Antimicrobial and Antifungal Research

Derivatives of this compound have shown promise in the fields of antimicrobial and antifungal research.

Evaluation of Antibacterial Potency and Mechanisms

Studies have explored the antibacterial potential of various compounds derived from or related to this compound. For instance, a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial activity. tjpr.org These compounds were found to be moderate inhibitors, with greater activity against Gram-negative bacterial strains. tjpr.org Notably, compound 8g , identified as 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole, was the most potent against all tested strains except for Staphylococcus aureus. tjpr.org Another study focused on novel 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines and their derivatives, with some compounds showing promising activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. researchgate.net

The following table summarizes the minimum inhibitory concentration (MIC) values for selected derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
8a S. typhi11.38 ± 1.25Ciprofloxacin7.15 ± 1.29
8g S. typhi10.63 ± 0.97Ciprofloxacin7.15 ± 1.29
8g E. coli10.31 ± 1.00Ciprofloxacin7.90 ± 1.87
8l E. coli11.97 ± 1.98Ciprofloxacin7.90 ± 1.87

Data sourced from a study on 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4-oxadiazole derivatives. tjpr.org

Assessment of Antifungal Activities and Molecular Targets

The antifungal properties of this compound derivatives have also been investigated. In a study of novel 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines and their subsequent thiazolidin-4-one derivatives, several compounds exhibited significant antifungal activity. researchgate.net Specifically, compounds 3a and 4a showed the maximum zone of inhibition against Aspergillus niger, while compounds 3c and 4b were promising against Aspergillus flavus. researchgate.net

Research into a related compound, N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (MPCU), has provided insights into a potential molecular target for antifungal action. nih.gov Studies on human colon adenocarcinoma cells revealed that MPCU concentrates in the mitochondria, a process dependent on the pH gradient across the mitochondrial membrane. nih.gov This suggests that the mitochondrial electron transport chain could be a target for the biological activity of such compounds. The accumulation of MPCU was inhibited by agents that uncouple oxidative phosphorylation, further pointing to the mitochondria's role. nih.gov

Anticancer Research in In Vitro Cellular and Biochemical Models

This compound derivatives have been a focus of in vitro anticancer research, with studies exploring their mechanisms of action, including enzyme inhibition and the modulation of cellular pathways.

Enzyme Inhibition Studies

One area of significant interest is the inhibition of histone deacetylase 6 (HDAC6), an enzyme implicated in various cancers. nih.gov A derivative, N-(4-chlorophenyl)-4-phenylbutanamide, was identified as a non-competitive inhibitor of HDAC6. nih.gov This finding is significant as HDAC6 is involved in gene regulation and is a target for cancer therapy. nih.govwikipedia.org

The inhibitory concentration (IC50) values of N-(4-chlorophenyl)-4-phenylbutanamide were determined for several cancer cell lines:

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer72.6
THP-1Acute Myeloid Leukemia16.5
HMCHuman Mast Leukemia79.29
KasumiChronic Myelogenous Leukemia101

Data sourced from a study on the biological evaluation of N-(4-chlorophenyl)-4-phenylbutanamide. nih.gov

Cellular Pathway Modulation in Non-Human Cell Lines

Research has also delved into how these compounds affect cellular pathways in cancer cells. One study on a series of novel N-(4-chlorophenyl)-γ-amino acid derivatives demonstrated their ability to induce mitochondrial injury in A549 non-small cell lung carcinoma cells. ktu.edu The most promising compound, 7g , led to significant reactive oxygen species (ROS) production and inhibited ATP synthesis. ktu.edu This suggests a mitochondria-targeted pathway for its anticancer activity. ktu.edu Furthermore, this compound synergized with the chemotherapeutic agent cytosine arabinoside (AraC), significantly decreasing the viability of A549 cells compared to either treatment alone. ktu.edu

Research on Metabolic Pathway Modulators

The potential for this compound derivatives to modulate metabolic pathways has been explored, particularly in the context of free fatty acid receptors (FFARs). These receptors are involved in regulating various physiological processes, including energy metabolism. researchgate.net

One study investigated 2-(4-chlorophenyl)-3-methyl-N-(thiazole-2-yl)butanamide (4-CMTB), a phenylacetamide derivative, and its effects on FFAR2 signaling. oup.com The research indicated that FFAR2 signaling could either potentiate or inhibit glucose-stimulated insulin (B600854) secretion, highlighting the complex role of such compounds in metabolic regulation. oup.com Another related area of research involves peripherally acting inverse agonists of the cannabinoid receptor 1 (CB1R), which have potential in treating metabolic disorders. researchgate.net While not a direct study of this compound, this research into related structures underscores the therapeutic potential of targeting metabolic pathways.

Cannabinoid Receptor (CB1R) Inverse Agonism

Research into cannabinoid receptor modulation has identified potent and selective inverse agonists for the CB1 receptor among butanamide derivatives. A notable example is the compound JD5037 , chemically identified as (2S)-2-[[[(4S)-3-(4-chlorophenyl)-4,5-dihydro-4-phenyl-1H-pyrazol-1-yl][[(4-chlorophenyl)sulfonyl]amino]methylene]amino]-3-methyl-butanamide. JD5037 is a peripherally acting inverse agonist of the CB1 receptor. nih.govapexbt.comnih.gov Studies have shown it possesses high binding affinity for the CB1 receptor and demonstrates over 700-fold selectivity for CB1 over the CB2 receptor. apexbt.com The inverse agonism of JD5037 at the CB1 receptor was confirmed through GTPγS binding assays. apexbt.com Due to their potential in treating metabolic disorders, peripheral CB1 receptor antagonists/inverse agonists like JD5037 are of significant research interest. nih.govnih.govresearchgate.net

Glycosidase and Peptidase Inhibition (e.g., Alpha-Glucosidase, Dipeptidyl Peptidase-IV)

The inhibition of enzymes like alpha-glucosidase and dipeptidyl peptidase-IV (DPP-IV) is a key strategy in managing type 2 diabetes.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Quantitative structure-activity relationship (QSAR) and molecular docking studies have been performed on a series of 3-amino-N-substituted-4-(substituted phenyl) butanamides to understand the structural features required for DPP-IV inhibition. ijpsonline.comijpsonline.com DPP-IV is a serine protease responsible for the inactivation of incretin (B1656795) hormones like GLP-1, which play a role in regulating insulin secretion. ijpsonline.com The inhibition of this enzyme can therefore help in maintaining glycemic control. The studies focused on identifying the key molecular field requirements for the butanamide derivatives to effectively bind to and inhibit the enzyme. ijpsonline.com

Alpha-Glucosidase Inhibition Several butanamide derivatives have been synthesized and evaluated for their ability to inhibit alpha-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. A series of N-(4-Chlorophenyl)-4-(4-oxobenzo[d] nih.govapexbt.comijpsonline.comtriazin-3(4H)-yl)butanamide derivatives were tested, with some compounds showing strong inhibitory activity compared to the standard drug, acarbose. mdpi.com Similarly, derivatives of 4-(1,3-dioxoisoindolin-2-yl)butanamide were synthesized and showed promising alpha-glucosidase inhibition activity in vitro. researchgate.net

Table 1: Alpha-Glucosidase Inhibition by Butanamide Derivatives

Compound Class Specific Derivative Example IC₅₀ (µM) Reference
Benzotriazinone Carboxamides N-(4-Chlorophenyl)-4-(4-oxobenzo[d] nih.govapexbt.comijpsonline.comtriazin-3(4H)-yl)butanamide 69.15 ± 0.14 mdpi.com
Benzotriazinone Carboxamides N-(3,4-Dichlorophenyl)-4-(4-oxobenzo[d] nih.govapexbt.comijpsonline.comtriazin-3(4H)-yl)butanamide 27.13 ± 0.12 mdpi.com
Benzotriazinone Carboxamides N-(2,4-Dichlorophenyl)-4-(4-oxobenzo[d] nih.govapexbt.comijpsonline.comtriazin-3(4H)-yl)butanamide 32.14 ± 0.11 mdpi.com
Phthalimide Butanamides 4-(1,3-dioxoisoindolin-2-yl)-N-phenylbutanamide 9.227 researchgate.net

Lipoxygenase Pathway Modulation

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of pro-inflammatory mediators. A series of 4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides were synthesized and evaluated for their in vitro inhibitory activity against soybean 15-lipoxygenase (15-LOX). nih.gov Several of these compounds demonstrated potent inhibition of the enzyme. nih.gov Structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the phenyl ring were crucial for determining the inhibitory activity. nih.gov Other research has also explored complex sulfide (B99878) derivatives containing a chlorophenyl group for their lipoxygenase inhibitory potential. bioline.org.brtjpr.org

Table 2: 15-Lipoxygenase Inhibitory Activity of Selected Triazole Derivatives

Compound ID Substitution Pattern IC₅₀ (µM) Reference
7k 2,3-dichlorophenyl 17.43 ± 0.38 nih.gov
7o 4-phenoxyphenyl 19.35 ± 0.71 nih.gov
7m 3,4-dichlorophenyl 23.59 ± 0.68 nih.gov
7b 4-methylphenyl 26.35 ± 0.62 nih.gov

| 7i | 4-bromophenyl | 27.53 ± 0.82 | nih.gov |

Neurobiological Investigations in Non-Human Models

4-Aminobutyrate Transaminase (ABAT) Inhibition

4-Aminobutyrate transaminase (ABAT) is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). researchgate.netresearchgate.net Inhibiting this enzyme can increase GABA levels, a strategy explored for various neurological conditions. An in silico study analyzed the inhibitory potential of GABA derivatives, including N-(4-Chlorophenyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide , against human ABAT. researchgate.netresearchgate.net The study used homology modeling to predict the 3D structure of human ABAT and performed docking studies to analyze the binding interactions and effectiveness of these derivatives as potential inhibitors. researchgate.net

Table 3: In Silico Docking Results for ABAT Inhibition

Compound Name Binding Energy (kcal/mol) Inhibition Constant (Ki) (µM) Reference
N-(4-Chlorophenyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide -8.0 1.83 researchgate.net
N-(4-Bromophenyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide -8.0 1.77 researchgate.net

| N-(4-Fluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide | -7.9 | 2.37 | researchgate.net |

Receptor Binding Studies (e.g., Serotonin (B10506) and Dopamine (B1211576) Receptors)

Derivatives of this compound have been investigated for their affinity to neurotransmitter receptors, particularly those for serotonin and dopamine. The compound N-(4-Chlorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide (CHEMBL390955) has been evaluated for its binding affinity to various protein targets, including serotonin and dopamine receptors. ontosight.ai Another complex derivative, N-(4-{4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl}butyl)cinnamide , was found to have a high affinity for the human D3 dopamine receptor, with a reported Ki value of 2.40 nM. bindingdb.org These studies are part of broader research efforts to identify new ligands for G protein-coupled receptors that could be useful in treating neurological and psychiatric disorders. ebi.ac.uknih.gov

Agricultural and Horticultural Research Applications

In the realm of agricultural science, derivatives of this compound have been explored as potential pesticides. The compound 2-(4-chlorophenyl)-3-methyl-N-(5-methylthiazol-2-yl)butanamide was synthesized as part of research into new pesticides, building on the chemical scaffolds of known insecticides. nih.gov In horticultural research, a related compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid , was investigated for its potential to inhibit the development of sunflower seedlings, suggesting a possible role as a plant growth regulator. researchgate.net These studies highlight the versatility of the chlorophenyl amide structure in developing biologically active agents for agricultural and horticultural use.

Herbicidal Efficacy and Target Mechanisms (e.g., Acetolactate Synthase Inhibition)

No research data was found that specifically evaluates the herbicidal efficacy of this compound. There is no information available on its potential mechanisms of action, including whether it acts as an inhibitor of enzymes such as acetolactate synthase.

Insecticidal and Pesticidal Property Evaluations

There are no available scientific studies that have evaluated the insecticidal or broader pesticidal properties of this compound.

Plant Growth Regulatory Effects in Non-Human Organisms

No studies were identified that investigate the potential for this compound to act as a plant growth regulator in any non-human organism.

Structure Activity Relationship Sar Principles and Molecular Design

Systematic Elucidation of Structural Features Governing Biological Efficacy

The molecular framework of N-(4-chlorophenyl)butanamide can be dissected into three primary components: the 4-chlorophenyl ring, the amide linkage, and the butanoyl chain. The biological activity of this compound is a result of the interplay between the physicochemical properties of these fragments.

The N-Aryl Moiety: The substituted phenyl ring is a crucial determinant of the compound's biological profile. The nature, position, and number of substituents on this ring significantly influence activity. In this compound, the chlorine atom at the para-position is of particular importance. Halogen substituents are known to modulate electronic properties and lipophilicity, which in turn affect cell membrane permeability and binding affinity to target proteins. Studies on related N-arylamides have shown that the position of the halogen can dramatically alter efficacy, with para-substitution often being favorable. For instance, in a series of N-arylcinnamamides, compounds with dichlorophenyl and trifluoromethylphenyl substitutions demonstrated significant antistaphylococcal and antitubercular activities nih.gov. This highlights the role of electron-withdrawing groups on the phenyl ring in enhancing certain biological activities.

Correlation Between Molecular Architecture and Bioactivity Profiles

The systematic modification of this compound's structure allows for the establishment of clear correlations between its molecular architecture and its resulting biological activity. These relationships are fundamental to understanding the compound's mechanism of action and for designing more effective analogues.

Key architectural modifications and their predicted impact on bioactivity include:

Modification of the Butanamide Chain: Increasing or decreasing the length of the alkyl chain from four carbons would impact the molecule's lipophilicity and its ability to access and fit within a target's binding site. Introducing branching or unsaturation into the chain could also influence its metabolic stability and conformational flexibility.

Bioisosteric Replacement of the Amide Bond: The amide bond itself can be replaced by bioisosteres—functional groups with similar steric and electronic properties—to improve metabolic stability or other pharmacokinetic parameters. Common amide bioisosteres include esters, ketones, and various five-membered heterocyclic rings like oxadiazoles (B1248032) or triazoles nih.gov.

The following table illustrates hypothetical modifications to the this compound scaffold and the potential impact on biological activity based on established SAR principles.

ModificationRationalePredicted Effect on Bioactivity
Varying Phenyl Ring Substituent (R)Modulate electronics and lipophilicityActivity is sensitive to the nature and position of the substituent. Electron-withdrawing groups at the meta- or para-position may enhance activity for certain targets.
Altering Acyl Chain Length (n)Optimize lipophilicity and fit in binding pocketA specific chain length is likely optimal for activity; deviations may lead to reduced efficacy.
Amide Bond Bioisostere (X)Improve metabolic stability and pharmacokinetic propertiesReplacement with groups like 1,2,4-oxadiazole (B8745197) could enhance stability while maintaining necessary binding interactions.

Rational Design Strategies for Optimizing this compound Analogues

The insights gained from SAR studies provide a roadmap for the rational design of new analogues with improved therapeutic profiles. Modern drug design often employs a combination of traditional medicinal chemistry approaches and computational methods.

Bioisosterism: As mentioned, replacing the amide linkage with a suitable bioisostere is a common strategy to overcome issues like poor metabolic stability nih.gov. For instance, a 1,2,4-oxadiazole ring can mimic the hydrogen bonding and conformational properties of the amide bond while being less susceptible to enzymatic cleavage. This approach has been successfully used in the development of various therapeutic agents nih.gov.

Substituent Modification: Based on SAR data, the 4-chlorophenyl ring can be further functionalized to enhance target engagement. For example, if a hydrogen bond donor is required in a specific region of the binding site, a hydroxyl or amino group could be introduced. Computational docking studies can help predict which substituents at which positions are most likely to lead to improved binding affinity.

Conformational Constraint: Introducing cyclic structures or double bonds into the butanamide chain can restrict the molecule's conformational freedom. This can lock the molecule into its bioactive conformation, leading to higher potency and selectivity. This strategy has been shown to be effective in various classes of bioactive molecules.

Computational Approaches: Integrated computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are invaluable tools in the rational design process nih.gov. QSAR models can quantitatively correlate physicochemical properties of a series of analogues with their biological activity, allowing for the prediction of the activity of novel, yet-to-be-synthesized compounds. Molecular docking simulations can provide insights into the binding mode of this compound and its analogues at the atomic level, guiding the design of new derivatives with optimized interactions with their biological target.

Through the iterative process of design, synthesis, and biological evaluation, guided by the principles of SAR, it is possible to systematically refine the structure of this compound to develop new chemical entities with superior therapeutic properties.

Computational and in Silico Approaches in Butanamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method simulates the interaction between a ligand and a protein at the atomic level, allowing researchers to characterize the binding behavior and predict the affinity of the ligand for the target. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them to identify the most stable complex. nih.govnih.gov

A review of the scientific literature indicates that while molecular docking is a widely used method for structurally similar compounds, no specific molecular docking studies have been published for N-(4-chlorophenyl)butanamide itself. Research on analogous compounds, such as other N-alkyl/aryl benzamide (B126) derivatives, has utilized docking to explore binding modes with target enzymes, revealing key hydrogen bonding and hydrophobic interactions. nih.gov However, specific binding energy scores and interaction data for this compound are not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity using mathematical models. By analyzing a dataset of molecules with known activities, QSAR models can identify the key physicochemical properties, or "descriptors," that influence their biological effects. These models are then used to predict the activity of new, untested compounds.

Despite the utility of QSAR in drug discovery for predicting the activity of novel molecules, there are currently no published QSAR studies that specifically include this compound within their training or test sets. Therefore, no predictive models or data on its potential biological activity derived from QSAR analysis are available.

Homology Modeling for Unresolved Protein Structures

Homology modeling, also known as comparative modeling, is a technique used to generate a three-dimensional (3D) model of a protein's structure when its experimental structure (e.g., from X-ray crystallography or NMR spectroscopy) is not available. nih.gov The method relies on the principle that if a protein's amino acid sequence (the "target") is significantly similar to the sequence of a protein with a known 3D structure (the "template"), their structures will also be similar. nih.govyasara.org The process involves aligning the target sequence with the template structure to build a reliable atomic-resolution model. chemrxiv.org

This technique is applied to the protein target rather than the ligand. A search of the existing literature did not reveal any studies where homology modeling was used to construct a 3D model of a specific protein target for the explicit purpose of studying its interaction with this compound.

Advanced Molecular Dynamics (MD) Simulations and Binding Energy Calculations (e.g., MMGBSA)

Molecular Dynamics (MD) simulation is a powerful computational method used to study the physical movements of atoms and molecules over time. sciepub.comurfu.ru In drug discovery, MD simulations provide detailed insights into the stability of a protein-ligand complex, revealing how the ligand's conformation and interactions with the receptor evolve. nih.govsamipubco.com Following MD simulations, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of the ligand to its target. samipubco.comresearchgate.net This provides a more accurate estimation of binding affinity than docking scores alone by considering factors like solvation effects. researchgate.net

Currently, there are no specific published studies detailing the use of molecular dynamics simulations or MM/GBSA binding energy calculations for the this compound compound. While these techniques have been applied to investigate the stability of complexes involving structurally related molecules, no data on the dynamic behavior or binding free energy of this compound with any biological target is available in the scientific literature. nih.govsciepub.com

In Silico Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Research

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion. audreyli.comsemanticscholar.org These predictive tools are crucial in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby reducing the likelihood of late-stage failures. audreyli.comidrblab.org Models can predict various parameters including gastrointestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity. audreyli.comjonuns.com

A review of the literature found no studies that have specifically published in silico ADME predictions for this compound. While many online tools and software packages are available for such predictions, dedicated research presenting and analyzing these properties for this specific compound has not been reported. jonuns.comnih.gov

Future Prospects and Interdisciplinary Research Directions

Development of Next-Generation Butanamide Compounds for Specific Research Targets

The core structure of N-(4-chlorophenyl)butanamide is a versatile starting point for creating next-generation compounds. Through strategic chemical modifications, new analogues can be designed to interact with specific biological targets, moving from a compound of general interest to a tool for precise scientific investigation. This process, known as lead optimization, is a cornerstone of modern drug discovery and chemical biology.

The re-engineering of natural products and existing chemical scaffolds can yield compounds with entirely new biological activities, distinct from the parent molecule. By applying synthetic pathways that distort the original ring system—through fusion, cleavage, or rearrangement—researchers can create libraries of structurally complex and diverse compounds. This approach has been shown to produce novel agents capable of engaging challenging biological targets. nih.gov

Future research could focus on creating derivatives of this compound to target a wide array of biological systems. For example, by analogy with other amide-based compounds, derivatives could be developed as:

Enzyme Inhibitors: Modifying the butanamide chain or the chlorophenyl ring could lead to compounds that fit into the active sites of specific enzymes.

Receptor Ligands: The development of benzamide (B126) analogues has led to the discovery of novel agonists for the 5-HT₃ receptor, which may act at an allosteric site rather than the traditional binding location. nih.gov This highlights the potential for butanamide derivatives to interact with receptors in unconventional ways.

Probes for Biological Pathways: Synthesizing analogues with fluorescent tags or reactive groups could create molecular probes to study cellular processes.

The following table outlines potential research targets and the corresponding strategies for derivatization.

Research Target CategoryDerivatization StrategyExample of Principle
Enzyme Inhibition Introduce functional groups that mimic the enzyme's natural substrate or bind to allosteric sites.Modification of amide scaffolds to create targeted protease inhibitors.
Receptor Modulation Alter stereochemistry and aromatic substituents to enhance binding affinity and selectivity for specific receptor subtypes.Development of benzamide analogues as 5-HT₃ receptor agonists. nih.gov
Ion Channel Gating Incorporate moieties that can interact with channel proteins to either block or promote ion flow.Design of phenoxyacetyl amides as potent TRPM8 agonists for use as cooling agents. researchgate.net
Antimicrobial Activity Modify the core structure to disrupt bacterial cell walls, protein synthesis, or metabolic pathways.High-throughput screening of synthetic molecule libraries to identify novel antibacterial agents. mdpi.comnih.gov

Integration of Omics Technologies in Mechanistic Investigations

To understand how this compound and its future derivatives exert their effects at a molecular level, the integration of "omics" technologies is essential. These high-throughput methods provide a global view of cellular responses to a chemical compound, offering unbiased insights into its mechanism of action (MOA). mdpi.comcore.ac.uk Omics technologies are powerful tools for investigating the biochemical and physiological effects of compounds on cells by simultaneously analyzing thousands of molecules like genes, proteins, and metabolites. nih.gov

The main branches of omics applicable to butanamide research include:

Transcriptomics: Measures the expression levels of all genes in a cell or tissue. Treating a biological system with a butanamide compound and analyzing the resulting changes in the transcriptome can reveal which cellular pathways are activated or inhibited. This approach can help classify a new compound's MOA by comparing its transcriptional signature to those of drugs with known functions. mdpi.com

Proteomics: Analyzes the entire set of proteins in a biological sample. This can identify the specific proteins that physically interact with the butanamide compound or whose expression levels change in response to treatment.

Metabolomics: Studies the complete set of small-molecule metabolites. By profiling the metabolic changes induced by a compound, researchers can identify which metabolic pathways are perturbed, offering direct clues about the compound's functional effects. core.ac.uk This is particularly useful for identifying new druggable pathways. mdpi.com

Multi-omics approaches, which combine data from two or more of these technologies, can provide a more complete and accurate understanding of a compound's biological impact. nih.gov This integrated analysis helps to construct a comprehensive picture of the molecular events that occur following cellular exposure to a butanamide derivative. nih.gov

Omics TechnologyApplication in Butanamide ResearchPotential Insights
Transcriptomics Quantify mRNA changes in cells treated with the compound.Identification of regulated genes and affected signaling pathways.
Proteomics Identify proteins that bind to the compound or change in abundance after treatment.Discovery of direct molecular targets and downstream protein expression effects.
Metabolomics Profile changes in cellular metabolites after compound exposure.Elucidation of perturbed metabolic pathways and functional consequences.
Integrated Multi-Omics Combine data from genomics, transcriptomics, proteomics, and metabolomics.A holistic view of the compound's mechanism of action and cellular impact. nih.gov

Advanced Methodological Innovations in Synthesis and Screening

The discovery of novel butanamide derivatives with valuable properties depends on efficient methods for both their chemical synthesis and their biological evaluation. Modern advancements in these areas can dramatically accelerate the research and development process.

Synthesis: Traditional methods of organic synthesis are being supplemented and replaced by more advanced and efficient techniques. For this compound and its analogues, these can include:

Combinatorial Chemistry: This approach allows for the rapid synthesis of large, structured libraries of related compounds. By systematically varying different parts of the butanamide scaffold, thousands of unique derivatives can be created for screening. combichemistry.com

Automated Synthesis: Robotic platforms can perform multi-step syntheses with high precision and throughput, reducing manual labor and increasing the rate of compound production.

Biocatalysis: Using enzymes to perform specific chemical reactions can offer high selectivity and milder reaction conditions compared to traditional chemical catalysts.

Screening: Once libraries of butanamide derivatives are synthesized, they must be tested for biological activity. High-throughput screening (HTS) enables the rapid evaluation of hundreds of thousands of compounds. nih.govcombichemistry.com Key innovations in HTS include:

Miniaturization: Assays are performed in high-density microplates (e.g., 384- or 1536-well formats), conserving valuable compounds and reagents.

Robotics and Automation: Liquid handling robots and automated plate readers allow for unattended operation, increasing speed and reproducibility. mdpi.com

In Silico Screening: Computational models can predict the activity of virtual compounds before they are synthesized, helping to prioritize which derivatives are most likely to be active. This saves significant time and resources. mdpi.comnih.gov

MethodologyTraditional ApproachAdvanced ApproachAdvantage of Advancement
Synthesis One compound at a time, manual synthesis.Combinatorial chemistry, automated synthesis platforms.Rapid generation of large, diverse chemical libraries.
Screening Low-throughput, manual biological assays.High-throughput screening (HTS) with robotics and miniaturization.Massively parallel testing of compounds, accelerating hit identification. dovepress.com
Design Trial-and-error, based on existing knowledge.In silico screening, computational modeling, and rational drug design.Prioritizes synthesis of most promising candidates, reduces costs. nih.gov

Potential for Novel Academic Discoveries within the Butanamide Class

Beyond targeted drug development, the butanamide chemical class holds significant potential for fundamental academic discoveries. The exploration of structurally novel compounds often leads to unexpected findings that can open up entirely new fields of research. nih.gov Natural products have historically been a rich source of novel drugs, and their structural complexity inspires the synthesis of new compound classes with unique biological activities. nih.gov

Academic research into this compound and its derivatives could uncover:

Unanticipated Biological Activities: A systematic screening of butanamide derivatives against a wide range of biological assays could reveal activities in areas completely unrelated to their original design. For instance, a compound designed as an enzyme inhibitor might be found to have potent antifungal properties.

New Mechanistic Insights: Investigating how novel butanamide compounds work can shed light on previously unknown aspects of cell biology. The discovery that a compound acts on a new allosteric site on a receptor can provide new information about how that receptor functions. nih.gov

Development of Tool Compounds: Even if a compound is not suitable as a therapeutic drug, it may serve as a valuable "tool compound" for research. These are highly selective molecules used to probe the function of a specific protein or pathway in laboratory settings, enabling researchers to better understand fundamental biological processes.

The pursuit of such discoveries is often driven by academic curiosity and is essential for building the foundational knowledge that underpins future therapeutic breakthroughs. The simple, yet versatile, this compound scaffold provides a rich starting point for this type of exploratory science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.